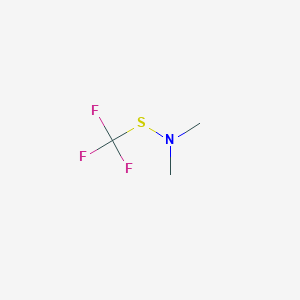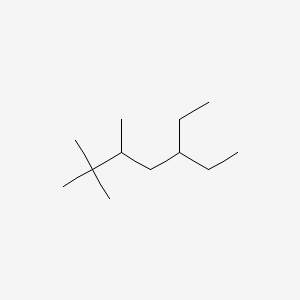
Ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate is an organic compound with the molecular formula C15H27O2P This compound belongs to the class of phospholanes, which are cyclic compounds containing a phosphorus atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate typically involves the reaction of cyclohexylmagnesium bromide with 3,4-dimethylphospholane-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the reactants. The resulting product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the phospholane ring can be oxidized to form phosphine oxides or phosphonates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols, to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphine oxides or phosphonates.
Reduction: Alcohols.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex phospholane derivatives.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphonate-based inhibitors.
Industry: Utilized in the development of new materials with unique properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphorus atom in the phospholane ring can form strong bonds with metal ions or other electrophilic centers, leading to inhibition or modulation of enzyme activity. The cyclohexyl and dimethyl groups provide steric hindrance, which can enhance the selectivity and potency of the compound.
Comparison with Similar Compounds
Ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-cyclohexylphospholane-2-carboxylate: Lacks the dimethyl groups, which may affect its reactivity and selectivity.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl 1-phenyl-3,4-dimethylphospholane-2-carboxylate: Contains a phenyl group instead of a cyclohexyl group, which can alter its binding affinity and biological activity.
The unique combination of the cyclohexyl, dimethyl, and ethyl ester groups in this compound provides it with distinct chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
62451-16-5 |
|---|---|
Molecular Formula |
C15H27O2P |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
ethyl 1-cyclohexyl-3,4-dimethylphospholane-2-carboxylate |
InChI |
InChI=1S/C15H27O2P/c1-4-17-15(16)14-12(3)11(2)10-18(14)13-8-6-5-7-9-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
YQIJVMFMQTVPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(CP1C2CCCCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)





![Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate](/img/structure/B14536411.png)


![N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N'-phenylurea](/img/structure/B14536420.png)




